(E,E,E)-[(12-Bromo-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy]methyl]benzene
Description
This compound (CAS: 56506-81-1) features a brominated farnesyl-derived chain (3,7,11-trimethyl-2,6,10-dodecatrienyl) linked via an oxymethyl group to a benzene ring. The E,E,E stereochemistry denotes trans configurations across all three double bonds in the triene chain. Its synthesis involves bromination of farnesol derivatives followed by coupling with benzyloxy precursors, as inferred from related methodologies .
Properties
IUPAC Name |
[(2E,6E,10E)-12-bromo-3,7,11-trimethyldodeca-2,6,10-trienoxy]methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31BrO/c1-19(10-8-12-21(3)17-23)9-7-11-20(2)15-16-24-18-22-13-5-4-6-14-22/h4-6,9,12-15H,7-8,10-11,16-18H2,1-3H3/b19-9+,20-15+,21-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAODJZRJXBJTC-GJLPZIKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOCC1=CC=CC=C1)C)CCC=C(C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CC/C(=C/COCC1=CC=CC=C1)/C)/CC/C=C(\C)/CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,E,E)-[(12-Bromo-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy]methyl]benzene typically involves multiple steps, starting with the preparation of the brominated dodecatrienyl chain. This can be achieved through a series of bromination and dehydrobromination reactions. The final step involves the coupling of the brominated chain with a benzene derivative under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(E,E,E)-[(12-Bromo-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy]methyl]benzene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(E,E,E)-[(12-Bromo-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy]methyl]benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E,E,E)-[(12-Bromo-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy]methyl]benzene involves its interaction with specific molecular targets. The brominated chain can interact with cellular membranes, altering their properties and affecting signal transduction pathways. Additionally, the benzene ring can engage in π-π interactions with aromatic amino acids in proteins, influencing their function .
Comparison with Similar Compounds
Core Structural Features
The compound shares a 3,7,11-trimethyl-2,6,10-dodecatrienyl backbone with several analogs, but key differences in substituents and functional groups dictate divergent properties:
Functional Group Impact
- Bromine Substitution : The 12-bromo group in the target compound enhances electrophilicity, making it a candidate for nucleophilic substitution reactions. This contrasts with farnesol’s hydroxyl group, which participates in hydrogen bonding and esterification .
- Ester vs. Ether Linkages : Farnesyl acetates and benzoates exhibit volatility and odor profiles suitable for fragrance applications, whereas the target compound’s stable ether linkage may prioritize synthetic utility over volatility .
Biological Activity
(E,E,E)-[(12-Bromo-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy]methyl]benzene is a synthetic compound derived from the farnesol structure, which is known for its diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₅H₂₅Br
- Molecular Weight : 285.263 g/mol
- CAS Number : 24163-93-7
The compound features a brominated farnesyl moiety, which is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Properties :
- Research indicates that farnesol and its derivatives exhibit antimicrobial activity against various pathogens. Farnesol has been shown to inhibit the growth of Candida albicans, a common yeast infection pathogen. The mechanism involves disrupting quorum sensing in fungal cells, which is crucial for their pathogenicity .
- Cytotoxic Effects :
- Hepatoprotective Activity :
- Anti-inflammatory Effects :
The biological activities of this compound can be attributed to several mechanisms:
- Quorum Sensing Inhibition : By disrupting communication among microbial cells, farnesol decreases virulence factors in pathogens like Candida albicans.
- Apoptotic Pathway Modulation : The compound influences apoptotic signaling pathways in cancer cells, leading to increased cell death.
- Oxidative Stress Reduction : Its antioxidant properties help mitigate oxidative damage in various cell types.
Case Studies
- Farnesol's Role in Cancer Treatment :
- Antifungal Activity Against Candida albicans :
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
